4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid
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Overview
Description
4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is an organic compound with the molecular formula C15H20O4. It is characterized by the presence of a butanoic acid backbone with a pentyloxyphenyl group and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid typically involves the reaction of 4-(pentyloxy)benzaldehyde with a suitable reagent to introduce the butanoic acid moiety. One common method is the use of a Grignard reagent followed by oxidation to form the ketone group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The pentyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 4-hydroxy-4-[4-(pentyloxy)phenyl]butanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The ketone and pentyloxy groups play a crucial role in its binding affinity and reactivity. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-phenylbutanoic acid: Similar structure but lacks the pentyloxy group.
4-Oxo-4-(4-methoxyphenyl)butanoic acid: Similar structure with a methoxy group instead of a pentyloxy group.
4-Oxo-4-(4-ethoxyphenyl)butanoic acid: Similar structure with an ethoxy group instead of a pentyloxy group.
Uniqueness
4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Biological Activity
4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. With a molecular formula of C15H20O4 and a molecular weight of 264.32 g/mol, this compound features a butanoic acid backbone that is substituted with an oxo group and a pentyloxyphenyl group. Initial studies indicate that it may exhibit notable biological activities, particularly in anti-inflammatory and analgesic domains.
The compound is categorized under carboxylic acids, characterized by the presence of both ketone and carboxylic acid functional groups. These features contribute to its reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C15H20O4 |
Molecular Weight | 264.32 g/mol |
Functional Groups | Carboxylic acid, Ketone |
Solubility | Not specified |
Biological Activity Overview
Preliminary research indicates that this compound may possess the following biological activities:
- Anti-inflammatory properties : The compound may interact with specific receptors involved in inflammatory processes, suggesting a role in modulating inflammatory pathways.
- Analgesic effects : Its structural characteristics might contribute to pain relief mechanisms.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Oxo-4-(4-phenoxyphenyl)butyric acid | C16H14O4 | Contains a phenoxy group instead of pentyloxy |
4-Oxo-4-(3-pentyloxyphenyl)butyric acid | C15H20O4 | Variation in substitution position |
4-Oxo-4-(benzyl)butyric acid | C15H16O3 | Lacks pentyloxy substitution |
The presence of the pentyloxy group in this compound may enhance its lipophilicity, potentially altering its pharmacokinetic properties compared to similar compounds.
Case Studies and Research Findings
- Preliminary Pharmacological Studies : Initial investigations have suggested that this compound may exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Further studies are needed to quantify these effects and determine the therapeutic index.
- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions, which require careful control of reaction conditions to achieve high-purity products. Understanding these synthetic pathways can provide insights into optimizing yield and purity for future pharmacological applications.
- Kinetic Studies : Research on related compounds has shown that oxidation processes involving similar structures can influence their biological activity. For example, studies on the oxidation kinetics of related keto acids indicate that reaction conditions significantly affect product formation and biological efficacy .
Properties
IUPAC Name |
4-oxo-4-(4-pentoxyphenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-11-19-13-7-5-12(6-8-13)14(16)9-10-15(17)18/h5-8H,2-4,9-11H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNXYZGVXLVWDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365176 |
Source
|
Record name | 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30742-05-3 |
Source
|
Record name | 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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